molecular formula C14H23NO2 B3846615 N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine

N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine

Cat. No. B3846615
M. Wt: 237.34 g/mol
InChI Key: BZNSVGZEGZCBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine, also known as DMPP, is a synthetic compound that belongs to the class of selective agonists of the nicotinic acetylcholine receptor. It is widely used in scientific research as a tool to study the physiological and biochemical effects of nicotinic acetylcholine receptors.

Mechanism of Action

N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine acts as an agonist of nicotinic acetylcholine receptors, which are a type of ligand-gated ion channel found in the nervous system and other tissues. When N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine binds to these receptors, it causes the channel to open, allowing the influx of cations such as sodium and calcium into the cell. This results in depolarization of the cell membrane and the generation of an action potential.
Biochemical and Physiological Effects:
N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine has been shown to have a wide range of biochemical and physiological effects, including the stimulation of neurotransmitter release, muscle contraction, and immune function. It has also been shown to modulate the activity of other neurotransmitter systems, such as the dopaminergic and serotonergic systems.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine in lab experiments is its high selectivity for nicotinic acetylcholine receptors, which allows for precise investigation of the role of these receptors in various biological processes. However, one limitation is that N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine may not accurately mimic the effects of endogenous acetylcholine, as it is a synthetic compound.

Future Directions

There are several future directions for research involving N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine. One area of interest is the development of new compounds that can selectively target specific subtypes of nicotinic acetylcholine receptors. Another area of interest is the investigation of the role of nicotinic acetylcholine receptors in diseases such as Alzheimer's disease and schizophrenia, and the potential use of N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine and related compounds as therapeutic agents for these diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine and its potential applications in scientific research.

Scientific Research Applications

N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine is widely used in scientific research to study the physiological and biochemical effects of nicotinic acetylcholine receptors. It is used to investigate the role of these receptors in various biological processes, such as neurotransmission, muscle contraction, and immune function.

properties

IUPAC Name

N,N-diethyl-3-(3-methoxyphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-15(5-2)10-7-11-17-14-9-6-8-13(12-14)16-3/h6,8-9,12H,4-5,7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNSVGZEGZCBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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